molecular formula C4H7ClN2 B11789052 (R)-Azetidine-2-carbonitrile hydrochloride CAS No. 1638761-27-9

(R)-Azetidine-2-carbonitrile hydrochloride

Cat. No.: B11789052
CAS No.: 1638761-27-9
M. Wt: 118.56 g/mol
InChI Key: IWOCNUXQBJPJPA-PGMHMLKASA-N
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Description

®-Azetidine-2-carbonitrile hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Azetidine-2-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of ®-2-aminobutyronitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-Azetidine-2-carbonitrile hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-Azetidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid, while reduction can produce azetidine-2-amine.

Scientific Research Applications

®-Azetidine-2-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Azetidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the azetidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Azetidine-2-carbonitrile hydrochloride: The enantiomer of ®-Azetidine-2-carbonitrile hydrochloride with similar chemical properties but different biological activity.

    Azetidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a nitrile group.

    Azetidine-2-amine: A derivative with an amine group, showing different reactivity and applications.

Uniqueness

®-Azetidine-2-carbonitrile hydrochloride is unique due to its chiral nature and the presence of both an azetidine ring and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

1638761-27-9

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

(2R)-azetidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1

InChI Key

IWOCNUXQBJPJPA-PGMHMLKASA-N

Isomeric SMILES

C1CN[C@H]1C#N.Cl

Canonical SMILES

C1CNC1C#N.Cl

Origin of Product

United States

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